7-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine is a compound that belongs to the pyrazolo-diazepine class of heterocyclic compounds. This compound is characterized by its unique bicyclic structure, which integrates a pyrazole and a diazepine moiety. The compound is notable for its potential applications in medicinal chemistry due to its pharmacological properties.
This compound can be classified as a tetrahydro-pyrazolo-diazepine derivative. It is identified by the CAS number 1422069-42-8 and has a molecular formula of C10H16N4O. The structure features an ethoxymethyl group attached to the nitrogen atom of the diazepine ring, which may influence its biological activity and solubility characteristics .
The synthesis of 7-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine can be achieved through several methods. A common approach involves the alkylation of 3-bromo-N-Boc propyl amine with methyl pyrazole-3,5-dicarboxylate. This reaction leads to the formation of the pyrazolo-diazepine skeleton upon deprotection of the Boc group.
The molecular structure of 7-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine can be represented as follows:
The structure can be visualized in chemical drawing software or databases such as PubChem for detailed spatial orientation .
The compound exhibits various chemical reactivity patterns typical of pyrazolo-diazepines. Key reactions include:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential utility in developing new pharmaceuticals .
Further pharmacological studies are necessary to elucidate its precise mechanism of action in vivo .
Relevant data from chemical databases provide insights into these properties and their implications for practical applications .
7-(Ethoxymethyl)-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine holds promise in various scientific fields:
Research into this compound could lead to significant advancements in pharmacotherapy and further understanding of its biological effects .
The exploration of diazepine-based therapeutics began with the serendipitous discovery of benzodiazepine anxiolytics in the 1950s. However, the integration of pyrazole rings into diazepine systems emerged later as medicinal chemists sought to overcome limitations of classical benzodiazepines, including sedation and dependence liabilities. Seminal work by DeWald and colleagues in the 1970s first demonstrated the synthetic accessibility of pyrazolo[3,4-e][1,4]diazepin-7(1H)-ones, revealing potent anxiolytic and anticonvulsant activities in animal models without significant sedative effects [7]. This pioneering research established the foundational structure-activity relationship that the pyrazole moiety could modulate gamma-aminobutyric acid (GABA) receptor interactions differently than aryl substituents in traditional benzodiazepines.
The 1980s–1990s witnessed strategic refinements in ring saturation and substitution patterns. Research focused on 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepines addressed metabolic instability issues in fully unsaturated analogs. Key synthetic breakthroughs enabled regiospecific N-alkylation and C-functionalization, particularly at the C2, C7, and N4 positions. For instance, cyclocondensation of hydrazines with 1,4-dicarbonyl precursors provided efficient access to the saturated diazepine ring, while reductive amination facilitated N4-substitution [7]. These methodologies expanded the accessible chemical space, allowing systematic exploration of steric and electronic effects.
Table 1: Structural Evolution of Pyrazolo[1,5-a][1,4]Diazepine Core
| Development Phase | Structural Feature | Key Advancement | Impact on Drug Design |
|---|---|---|---|
| First Generation (1970s) | Fully unsaturated core | DeWald's anxiolytic prototypes | Demonstrated non-sedative GABA modulation |
| Second Generation (1980s-90s) | 5,6,7,8-Tetrahydro variants | Saturation of diazepine ring | Improved metabolic stability and solubility |
| Modern Era (2000s-present) | C7-alkyl/ether substituents | 7-(Ethoxymethyl) derivatives | Enhanced blood-brain barrier penetration |
Recent synthetic innovations (post-2010) have focused on three areas:
The structural complexity of these systems is evidenced by their hydrogen bonding capacity (3–5 acceptors), moderate logP values (1.5–2.5), and conformational flexibility. These properties collectively enable target engagement incompatible with flatter scaffolds [1] [3].
The pharmacological relevance of this scaffold spans major therapeutic areas, driven by its adaptability to diverse target architectures. Derivatives exhibit nanomolar activities against enzymes, receptors, and protein-protein interaction interfaces, attributable to the scaffold’s dual hydrogen bond acceptor capacity and tunable stereoelectronic profile.
Therapeutic Target Applications
Table 2: Bioactive Derivatives and Their Target Applications
| Structural Modification | Biological Target | Reported Activity | Therapeutic Area |
|---|---|---|---|
| C7-Arylalkyl (e.g., benzyl) | Autotaxin | IC₅₀ = 110 nM | Fibrosis/Cancer |
| C7-Ethoxymethyl | PI3Kδ | Kᵢ = 42 nM | Oncology |
| (6S)-6-Methyl | Guanase | Transition-state mimic | Antiviral |
| Tricyclic fused systems | M4 mAChR | PAM activity | Neuropsychiatry |
Structure-Activity Relationship Insights
The 7-position emerges as the primary site for optimizing target affinity and pharmacokinetics:
Recent patent landscapes reveal escalating interest, with >60 filings (2015–2024) claiming novel pyrazolo[1,5-a][1,4]diazepines for:
The 7-(Ethoxymethyl) derivative exemplifies rational scaffold optimization: the ethoxy group mitigates metabolic oxidation risks associated with benzylic positions while maintaining cell permeability. This positions it as a versatile intermediate for next-generation candidates across therapeutic domains [1] [4] [7].
CAS No.: 4687-94-9
CAS No.: 85535-85-9
CAS No.: 53696-69-8